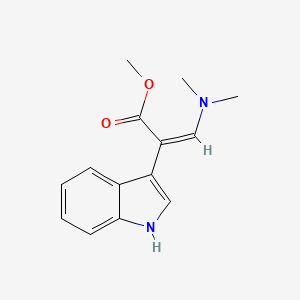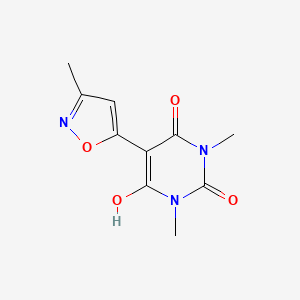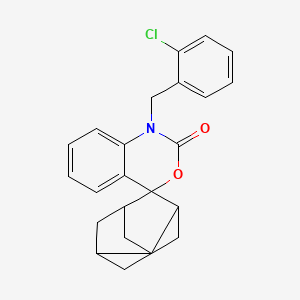![molecular formula C10H12N2O2S2 B3133898 Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate CAS No. 400074-87-5](/img/structure/B3133898.png)
Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate
説明
Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H12N2O2S2 . It is also known by its CAS number 400074-87-5 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is determined by its molecular formula, C10H12N2O2S2 . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which I currently do not have access to.科学的研究の応用
Ethyl Acetate Production and Process Intensification
Ethyl acetate, a solvent used in various industries, is produced through several process intensification techniques. The review by Patil and Gnanasundaram (2020) explores the esterification process of ethyl acetate, including reactive distillation and microwave reactive distillation, highlighting the advantages of these methods over traditional processes. These techniques offer energy savings and economic effectiveness by overcoming chemical equilibrium limitations and reducing capital investment (Patil & Gnanasundaram, 2020).
Ionic Liquid Applications in Solvent Systems
Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, dissolve a variety of biopolymers, making them attractive for industrial use. Ostadjoo et al. (2018) discuss the toxicity and environmental impact of these liquids, underscoring the need for comprehensive toxicological assessments before their large-scale application (Ostadjoo et al., 2018).
Antioxidant Capacity of Ethyl Derivatives
The antioxidant capacity of various compounds is a crucial area of research. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, highlighting the reaction pathways and the impact of ethyl derivatives on antioxidant capacity assessments (Ilyasov et al., 2020).
Ethyl Glucuronide and Ethyl Sulfate in Toxicology
Alsayed et al. (2021) review methods for determining concentrations of ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens. These biomarkers are essential in assessing alcohol abuse, offering insights into alcohol consumption patterns (Alsayed et al., 2021).
Biodegradation of Ethyl tert-Butyl Ether
Thornton et al. (2020) summarize the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE could be utilized in bioaugmentation and biostimulation strategies to mitigate environmental contamination (Thornton et al., 2020).
特性
IUPAC Name |
ethyl 2-(pyridin-3-ylcarbamothioylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c1-2-14-9(13)7-16-10(15)12-8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIHPQICYUWVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=S)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-oxo-2-(2-pyridinyl)acetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3133846.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)


